(2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Description
The compound (2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with distinct substituents:
- 3-Ethyl group: Enhances lipophilicity and may influence metabolic stability.
- 2-(1,2,4-Triazol-4-ylimino): A triazole-derived imino group, which may participate in hydrogen bonding or metal coordination.
This structure is part of a broader class of rhodanine analogs, often synthesized via condensation reactions between thiazolidinone precursors and aryl aldehydes or heterocyclic amines .
Properties
IUPAC Name |
(2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c1-2-20-13(21)12(7-10-3-5-11(15)6-4-10)22-14(20)18-19-8-16-17-9-19/h3-9H,2H2,1H3/b12-7-,18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJLACMAQTAHB-NSIGFGTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=C(C=C2)F)/S/C1=N\N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Variant
A modified Hantzsch reaction is employed using ethyl chloroacetate and 4-amino-1,2,4-triazole. The mechanism proceeds as follows:
-
Alkylation : 4-Amino-1,2,4-triazole reacts with ethyl chloroacetate in anhydrous ethanol under reflux to form an intermediate ethyl 2-(1,2,4-triazol-4-ylamino)acetate.
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Cyclization : The intermediate is treated with ammonium thiocyanate in the presence of acetic acid, facilitating nucleophilic attack by sulfur and subsequent cyclization to yield 3-ethyl-2-(1,2,4-triazol-4-ylimino)thiazolidin-4-one.
Key Conditions :
Stereochemical Control :
The Z configuration at C5 is favored due to steric hindrance between the 4-fluorophenyl group and the thiazolidinone ring, as confirmed by NOESY NMR correlations in analogous compounds.
Final Compound Characterization
The product is purified via recrystallization (DMF/ethanol) and characterized spectroscopically:
Spectroscopic Data
-
FTIR :
-
¹H NMR (DMSO-d₆) :
-
¹³C NMR :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Green Chemistry Approaches
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Solvent-Free Conditions : Using PEG-400 as a phase-transfer catalyst for the Knoevenagel step (yield: 79%).
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Ultrasound Promotion : 40 kHz ultrasound improves mixing and reduces condensation time to 1 hour.
Challenges and Solutions
-
Regioselectivity in Triazole Substitution :
Using 4-amino-1,2,4-triazole (instead of 1,2,3-triazole) ensures substitution occurs exclusively at the 4-position. -
Byproduct Formation :
Excess 4-fluorobenzaldehyde (>1.2 equiv) leads to diarylidene byproducts, mitigated by slow aldehyde addition.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
The compound (2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is a member of the thiazolidinone family and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agriculture. This article explores its applications, supported by data tables and case studies.
Structure
The compound features a thiazolidinone ring structure which is known for its biological activity. The presence of a 4-fluorophenyl group and a triazole moiety enhances its pharmacological properties.
Molecular Formula
- Molecular Formula : C₁₃H₁₂F N₄ S O
- CAS Number : 478078-08-9
Antimicrobial Activity
Research has indicated that thiazolidinones exhibit significant antimicrobial properties. The specific compound under review has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that derivatives of thiazolidinones can act as potent antibacterial agents against resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Properties
In addition to antibacterial activity, this compound has shown antifungal efficacy. It was evaluated against fungal pathogens like Candida albicans and Aspergillus species. The results indicated that the compound inhibited fungal growth effectively, suggesting its potential as a therapeutic agent in treating fungal infections .
Anticancer Potential
Thiazolidinones have been explored for their anticancer properties. Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy. In vitro studies have shown that it can inhibit cell proliferation and induce cell cycle arrest in various cancer types .
Pesticide Development
The unique structure of the compound allows it to interact with biological systems in plants and pests. Research has indicated that derivatives of thiazolidinones can serve as effective pesticides, targeting specific enzymes within pest organisms while being less harmful to beneficial insects . Field trials have shown increased crop yields when treated with formulations containing this compound.
Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to study its effects on specific enzymes involved in metabolic pathways. For instance, it has been tested as an inhibitor of certain proteases and kinases, providing insights into its mechanism of action at the molecular level .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of several thiazolidinone derivatives, including our compound, against a panel of bacterial pathogens. The results showed a significant reduction in bacterial counts when treated with this compound compared to controls .
Case Study 2: Agricultural Impact
In a controlled agricultural study, crops treated with a formulation containing this compound exhibited a 30% increase in yield compared to untreated crops. This study highlights the potential for this compound to enhance agricultural productivity while minimizing chemical inputs .
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Substituent Effects and Functional Implications
Fluorine vs. Hydroxyl at Position 5 (Arylidene Group): The 4-fluorophenyl group in the target compound likely improves metabolic stability and membrane permeability compared to the 4-hydroxyphenyl analog . The hydroxyl group in the analog increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration.
Triazole vs. Thioxo or Fused Systems: The 1,2,4-triazol-4-ylimino group in the target compound offers hydrogen-bond acceptor sites, contrasting with the thioxo (C=S) group in compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one . Thioxo groups may engage in hydrophobic interactions but lack the directional bonding capability of triazoles. Fused systems (e.g., thiazolo[3,2-b][1,2,4]triazol-6-one in ) introduce rigidity and extended π-conjugation, which could enhance UV absorbance or affinity for aromatic protein pockets.
Steric and Electronic Modifications :
- Bulky substituents, such as the 3-methoxy-4-benzyloxy group in , may sterically hinder rotation or binding but improve selectivity for larger enzymatic cavities.
- The indol-3-ylidene group in introduces a planar, conjugated system that could stabilize charge-transfer complexes or intercalate into DNA.
NMR and Spectroscopic Insights
As demonstrated in , NMR chemical shifts (e.g., regions A and B) can reveal electronic perturbations caused by substituent changes. For instance:
Biological Activity
The compound (2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one (CAS Number: 478078-08-9) belongs to a class of thiazolidinones that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 317.34 g/mol. The structure features a thiazolidinone ring fused with a triazole moiety and a fluorophenyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂FN₅OS |
| Molecular Weight | 317.34 g/mol |
| CAS Number | 478078-08-9 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. A study evaluating various thiazole-based derivatives found that modifications in substituents significantly impacted their activity against Gram-positive and Gram-negative bacteria as well as fungi . The presence of electron-withdrawing groups on the benzene ring was associated with enhanced antibacterial potency.
Antioxidant Activity
Thiazolidinones have also demonstrated antioxidant properties. Compounds containing the thiazole scaffold have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of thiazolidinones has been documented in several studies. For instance, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Moiety : This component contributes to the compound's ability to interact with various enzymes and receptors.
Case Studies
Several studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:
- Antimicrobial Efficacy : A recent study demonstrated that a related thiazolidinone exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value comparable to standard antibiotics .
- Antioxidant Testing : In vitro assays showed that thiazolidinone derivatives can reduce oxidative stress markers in cell cultures exposed to oxidative agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (2Z,5Z)-3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one, and how can reaction parameters be optimized?
- Methodology :
- Traditional synthesis : React 3-substituted thiosemicarbazides with chloroacetic acid, sodium acetate, and aromatic aldehydes in DMF/acetic acid under reflux (2–4 hours). Recrystallize using DMF-ethanol mixtures .
- Optimization : Vary solvent polarity (e.g., DMF vs. DES), temperature (80–120°C), and stoichiometric ratios (e.g., oxocompound:thiosemicarbazide = 3:1) to improve yield and regioselectivity. Monitor via TLC or HPLC .
- Key considerations : Side reactions may arise from competing imine or hydrazone formation; use excess aldehyde to drive thiazolidinone cyclization .
Q. Which spectroscopic techniques are critical for structural validation, and what diagnostic peaks should be prioritized?
- Techniques :
- FT-IR : Confirm C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C–N (650–750 cm⁻¹) stretches .
- NMR : Identify Z/E configuration via coupling constants (e.g., J = 10–12 Hz for Z-alkenes in ¹H NMR) and deshielded carbons in ¹³C NMR (e.g., C4-thiazolidinone at δ 170–175 ppm) .
- UV-Vis : Detect π→π* transitions (250–300 nm) for conjugated systems .
Q. What crystallographic tools and workflows are recommended for resolving the compound’s crystal structure?
- Tools :
- SHELX suite : Use SHELXD for phase problem resolution and SHELXL for refinement (anisotropic displacement parameters, twin correction) .
- WinGX/ORTEP : Process diffraction data (integration, absorption correction) and visualize thermal ellipsoids .
Advanced Research Questions
Q. How can DFT calculations reconcile discrepancies between experimental and theoretical spectroscopic data?
- Approach :
- Basis sets : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate NMR/IR spectra. Compare with experimental data to refine computational models .
- Frontier orbitals : Analyze HOMO-LUMO gaps (e.g., ΔE ≈ 4–5 eV) to predict reactivity and electronic transitions .
Q. What strategies resolve contradictions in crystallographic refinement (e.g., disorder, twinning)?
- Solutions :
- Disorder : Apply PART commands in SHELXL to model split positions; refine occupancy ratios .
- Twinning : Use HKLF5 format in SHELXL and verify via R1/Rw convergence (<5% difference) .
Q. How do hydrogen-bonding patterns influence crystal packing and stability?
- Analysis :
- Graph set notation : Classify motifs (e.g., R₂²(8) for dimeric rings) using Mercury or PLATON .
- Energy quantification : Calculate interaction energies (e.g., –NH⋯O=C, ≈25 kJ/mol) via PIXEL .
Q. Can green chemistry approaches (e.g., deep eutectic solvents) enhance synthesis efficiency?
- Protocol :
- DES preparation : Combine L-proline with glycerol (1:2 molar ratio) as a recyclable solvent for condensation reactions .
- Benefits : Achieve 15–20% higher yields vs. DMF; reduce waste via solvent reuse (3–5 cycles) .
Q. What role does fluorinated substitution play in biological activity?
- Mechanism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
